1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Overview
Description
1-(4-Bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a chemical compound characterized by its bromo and fluoro-substituted phenyl ring attached to a triazole ring with a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole typically involves multiple steps, starting with the bromination and fluorination of the phenyl ring, followed by the formation of the triazole ring and the introduction of the chloromethyl group. Common reagents used in these reactions include bromine, fluorine gas, and chloromethylating agents such as chloromethyl methyl ether.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, controlled temperature and pressure conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The bromo and fluoro groups can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of hydroxyl groups.
Substitution: The chloromethyl group can be substituted with other functional groups, such as amines or alcohols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromyl chloride can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as ammonia or sodium hydroxide can be used, often requiring elevated temperatures and polar solvents.
Major Products Formed:
Oxidation: Bromo- and fluoro-substituted carboxylic acids or ketones.
Reduction: Hydroxyl-substituted phenyl rings.
Substitution: Amines or alcohols attached to the triazole ring.
Scientific Research Applications
1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is being explored for its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound's unique chemical properties make it valuable in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and fluoro groups enhance the compound's reactivity, allowing it to bind to enzymes or receptors involved in biological processes. The triazole ring plays a crucial role in stabilizing these interactions, leading to the desired biological or chemical outcomes.
Comparison with Similar Compounds
1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is unique due to its specific combination of halogenated phenyl and triazole groups. Similar compounds include:
1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole: Lacks the chloromethyl group.
1-(4-bromo-2-fluorophenyl)-4-(methyl)-1H-1,2,3-triazole: Contains a methyl group instead of chloromethyl.
1-(4-bromo-2-fluorophenyl)-4-(chloroethyl)-1H-1,2,3-triazole: Has an ethyl group attached to the chlorine atom.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClFN3/c10-6-1-2-9(8(12)3-6)15-5-7(4-11)13-14-15/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZYPRLIRDEPIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)N2C=C(N=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.